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Compound Focus: 4-Hydroxycoumarin

CAS No.: 22105-09-5

Cat. No.: S8013096

Comparison of Computational & Experimental Data

The table below summarizes key studies that directly compare computational predictions with experimental

results for various 4-hydroxycoumarin derivatives.

Derivative Type / Computational Key Computational Experimental Correlations &
Study Focus Methods Findings Biological Activity

| 3-Cinnamoyl 4-hydroxycoumarin Derivatives (2024 Study) [1] | Methods: DFT (B3LYP, M06-2x), HF.
Basis Set: 6-31++G(d,p). Properties: Geometry, IR, NMR, UV-Vis, chemical reactivity descriptors [1] | *
Acetamido-substituted derivative: highest reactivity [1] < Nitro-substituted derivative: least reactive,

strongest electrophile [1] « Pronounced OH/C=0 tautomerism present in most compounds [1] | Good linear

agreement between calculated and experimental IR, g NMR, 3¢ NMR, and UV-Visible data [1] | | New
Cytotoxic 4-Hydroxycoumarins (2008 Study) [2] [3] | Methods: DFT (B3LYP), MM2, OPLS. Properties:
Geometry optimization, dipole moment, Log P, HOMO/LUMO energies, molecular volume/charges for
QSAR [2] [3] | » Analysis of physicochemical parameters (e.g., dipole moment, HOMO/LUMO) for QSAR
insights [2] [3] | « SS-16 & SS-21: Showed good cytotoxic activity against HL-60 (leukemia) and EJ (bladder
carcinoma) cell lines [2] [3] * Activity was weaker than the standard drug melphalan [2] [3] | | 3-Formyl-4-
hydroxycoumarin Enamines (2023 Study) [4] | Method: In silico molecular docking. Target: CDK-8
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protein [4] | « Compounds 4g & 4h: Best binding affinity (-6.8 kcal/mol) [4] | + Compound 4g: Potent anti-
tumor activity in potato disc assay (ICso 1.12 + 0.2 pM), outperforming standard vinblastine [4] « Binding
energy values agreed with experimental results [4] | | Photoexcited 4-Hydroxycoumarins (2025 Study) [5] |
Calculations: Cyclic voltammetry, Rehm-Weller equation, Stern-Volmer quenching, UV-Vis spectroscopy

[5] | « Excited state of deprotonated coumarin is a strong SET reductant (E,.q = -2.77 V vs. SCE) [5] »

Capable of generating radicals from stable precursors (e.g., perfluoroalkyl iodides) [5] | Mechanism
Confirmed: Photophysical studies (fluorescence quenching, lifetime measurements) confirmed the proposed

SET mechanism for radical dearomatization to synthesize 2,4-chromandiones [5] |

Detailed Experimental Protocols

For reproducibility, here are the detailed methodologies from the key experiments cited above.

Protocol: Synthesis and Cytotoxicity Testing (2008 Study) [2] [3]

e Synthesis: Derivatives were synthesized via reactions of 4-hydroxycoumarin with arylydene-[3-
ketoesters (prepared from aromatic aldehydes and ethylacetoacetate via Knoevenagel
condensation). Products were characterized by UV-Vis, IR, 1H & 13C NMR, mass spectrometry, and
elemental analysis [3].

e Cytotoxicity Assay (MTT Test):

o Cell Lines: Human promyelocyte leukemia (HL-60) and urinary bladder carcinoma (EJ) [2] [3].
o Procedure: Cells were treated with the compounds, and viability was assessed using MTT (3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The reduction of MTT to purple

formazan by living cells was measured spectrophotometrically at 580 nm [3].
o Data Analysis: Survival fraction was calculated as a percentage of the untreated control [3].

Protocol: Anti-Tumor Activity and Docking (2023 Study) [4]

¢ Synthesis: 3-Formyl-4-hydroxycoumarin-derived enamines were synthesized via a one-pot
condensation of 4-hydroxycoumarin, benzylamine derivatives, and triethyl orthoformate under reflux
in 2-butanol for 3-4 hours [4].
¢ Anti-Tumor Assay (Potato Disc Tumor Assay):
o Model: Tumors induced by Agrobacterium tumefaciens on potato discs [4].
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o Procedure: The compounds were tested for their ability to inhibit tumor formation. Vinblastine
was used as a standard reference drug [4].

o Data Analysis: The ICso value (concentration that inhibits 50% of tumor growth) was
determined [4].

¢ Molecular Docking:

o Software: Not specified in the abstract, but docking was performed in silico [4].

o Target Protein: CDK-8 (Cyclin-Dependent Kinase 8) [4].

o Output: Binding energy (kcal/mol) and analysis of binding interactions [4].

Protocol: Photochemical Reactivity (2025 Study) [5]

¢ Reaction Conditions:
o General: Conducted under a nitrogen atmosphere in acetonitrile [5].
o Key Step: Deprotonation of 3-substituted 4-hydroxycoumarin with a base (e.g., Cs2CO3) [5].
o Excitation: Irradiation with purple light (A5« = 390 nm) for 4 hours to excite the deprotonated
species [5].
¢ Photophysical Studies:
o UV-Vis Spectroscopy: Confirmed the bathochromic shift (absorption into visible light) upon
deprotonation [5].
o Cyclic Voltammetry: Determined the ground-state oxidation potential of the deprotonated
coumarin [5].
o Stern-Volmer Analysis: Showed fluorescence quenching of the excited state by the radical
precursor, supporting the Single-Electron Transfer (SET) mechanism [5].
o Lifetime Measurement: The excited singlet-state lifetime was measured as 5.1 ns using a
single-photon counting technique [5].

Research Workflow and Pathway Visualizations

The following diagrams, created using Graphviz, illustrate the core logical relationships and experimental

pathways described in the research.

Computational-Experimental Validation Cycle
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Photochemical Reaction Pathway (2025)
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Key Insights for Researchers
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The integrated computational and experimental studies on 4-hydroxycoumarin derivatives reveal several

critical points:

e Computational Reliability: DFT methods (particularly B3LYP) show remarkable accuracy in
predicting the physicochemical properties and spectroscopic signatures of 4-hydroxycoumarin
derivatives, providing a reliable tool for pre-synthesis screening and design [1].

¢ Guiding Experimental Focus: Calculations successfully identify structural features linked to high
reactivity and specific biological activity. For instance, identifying the acetamido group as a high-
reactivity substituent and the nitro group as a strong electrophile helps prioritize synthetic targets [1].

¢ Revealing Novel Reactivity: As demonstrated in the 2025 study, a combination of computational
electrochemistry and photophysical studies was instrumental in unveiling a previously unexplored
photochemical pathway, moving beyond traditional ground-state nucleophilic chemistry [5].

e Bridging to Biological Activity: Molecular docking serves as a powerful bridge, helping to explain
experimental biological results at the molecular level. The correlation between strong binding affinity
(e.g., -6.8 kcal/mol for compound 4g) and potent experimental anti-tumor activity (ICso 1.12 pM)
validates the computational model and suggests a mechanism of action via CDK-8 inhibition [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 717

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s8013096?utm_src=pdf-bulk
https://www.smolecule.com/products/s8013096?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

